molecular formula C10H12BrF2N B1530218 4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline CAS No. 1184637-63-5

4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline

Cat. No.: B1530218
CAS No.: 1184637-63-5
M. Wt: 264.11 g/mol
InChI Key: CTQGARNFPUPOFX-UHFFFAOYSA-N
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Description

4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline: is a chemical compound characterized by its bromine and fluorine atoms, as well as its aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline typically involves the following steps:

  • Bromination: : The starting material, 2,6-dimethylaniline, undergoes bromination to introduce the bromine atom at the 4-position.

  • Amination: : The final step involves the amination reaction to attach the aniline group to the difluoroethyl moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques would be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the aniline group to a nitro group or other oxidized forms.

  • Reduction: : Reduction reactions can reduce the bromine atom or other functional groups present in the compound.

  • Substitution: : Substitution reactions can replace the bromine atom with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Reagents like alkyl halides and aryl halides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

  • Oxidation: : Nitro derivatives, quinones, and other oxidized forms.

  • Reduction: : Amine derivatives, bromoalkanes, and other reduced forms.

  • Substitution: : Alkylated or arylated derivatives.

Scientific Research Applications

4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline: can be compared to other similar compounds, such as:

  • 4-bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide

  • 4-bromo-1-(difluoromethyl)-2-fluorobenzene

  • (1-bromo-2,2,2-trifluoroethyl)benzene

This compound is unique due to its specific combination of bromine, fluorine, and aniline groups, which contribute to its distinct properties and uses.

Properties

IUPAC Name

4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF2N/c1-6-3-8(11)4-7(2)10(6)14-5-9(12)13/h3-4,9,14H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQGARNFPUPOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NCC(F)F)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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